molecular formula C12H15ClF2N2O B3047368 (Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride CAS No. 138271-16-6

(Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride

Cat. No. B3047368
CAS RN: 138271-16-6
M. Wt: 276.71 g/mol
InChI Key: CPVWKXXFKMUDPA-PXJKFVASSA-N
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Description

(Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride, also known as DFPMO, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT), which makes it a valuable tool for studying the role of dopamine in the brain.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

This compound is a key intermediate in the synthesis of iloperidone, an antipsychotic drug. The process involves oximination of (2,4-difluorophenyl)-piperidin-4-ylmethanone hydrochloride to form the oxime hydrochloride, followed by N-alkylation and cyclization, achieving an overall yield of about 57% (Hu Wenhao, 2011). This highlights the compound's significance in the pharmaceutical industry for developing medications targeting mental health disorders.

Antimicrobial Activity

A series of new derivatives of this compound were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some of these derivatives exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).

Structural and Theoretical Studies

The compound has also been a subject of structural and theoretical studies to understand its properties better. For instance, a study involved synthesizing a related compound and characterizing it through various spectroscopic techniques, X-ray diffraction studies, and density functional theory (DFT) calculations. The study provides insights into the compound's thermal properties, molecular geometry, and electronic parameters, contributing to a deeper understanding of its chemical behavior (C. S. Karthik et al., 2021).

Electronic Properties and Reactivity

Further research involved synthesizing a derivative and conducting DFT studies to explore its molecular characteristics, electronic properties, and reactivity. The findings from these computational evaluations offer valuable information for designing compounds with desired biological or chemical properties (2022).

properties

IUPAC Name

(NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,15,17H,3-6H2;1H/b16-12-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVWKXXFKMUDPA-PXJKFVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1/C(=N/O)/C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801335068
Record name (1Z)-(2,4-Difluorophenyl)-4-piperidinylmethanone oxime hydrochloride (1:1)
Source EPA DSSTox
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Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride

CAS RN

138271-16-6, 135634-18-3
Record name Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1), (1Z)-
Source CAS Common Chemistry
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Record name (Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride
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Record name (1Z)-(2,4-Difluorophenyl)-4-piperidinylmethanone oxime hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-(2,4-difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride
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Record name Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride
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(Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride
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(Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride
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(Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride
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(Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride
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(Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride

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